PK68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

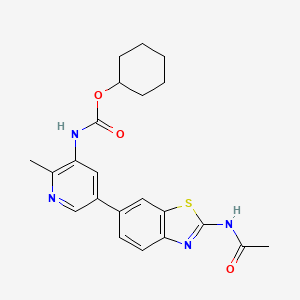

cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNWQYEKZTTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PK68: A Technical Guide to a Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, playing a pivotal role in the necroptosis pathway. Dysregulation of RIPK1 kinase activity is implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer metastasis. This has spurred the development of small molecule inhibitors targeting RIPK1. Among these, PK68 has been identified as a potent and selective inhibitor with significant therapeutic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

This compound: A Type II Inhibitor of RIPK1

This compound is a potent, orally active, and specific type II inhibitor of RIPK1.[1] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like this compound bind to an allosteric site, stabilizing the kinase in an inactive "DFG-out" conformation.[2] This mode of action provides a high degree of selectivity for RIPK1.[2][3] Molecular docking studies have shown that this compound interacts with the DLG (Asp156–Leu157–Gly158)-out form of the RIPK1 protein.[2]

Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway

Necroptosis is a form of regulated necrosis that is initiated by various stimuli, including Tumor Necrosis Factor-alpha (TNF-α). The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). This compound exerts its inhibitory effect at the apex of this cascade by directly targeting the kinase activity of RIPK1.

Upon necroptotic stimuli, RIPK1 is activated through autophosphorylation. Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[4] This complex then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[4]

This compound effectively blocks the initial autophosphorylation of RIPK1.[2] This inhibition prevents the downstream phosphorylation and activation of RIPK3 and MLKL, thereby halting the entire necroptosis cascade.[1][2] This mechanism has been demonstrated in various cell lines where this compound completely abolishes the phosphorylation of RIPK1, RIPK3, and MLKL upon necroptotic stimuli.[1]

Signaling Pathway Diagram

Caption: RIPK1 Signaling Pathway and this compound Inhibition.

Quantitative Data

The potency and efficacy of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | ~90 nM | In vitro RIPK1 kinase activity | [1][2][5][6] |

| IC50 | ~10,000 nM | In vitro TNIK kinase activity | [2] |

| IC50 | ~10,000 nM | In vitro TRKA kinase activity | [2] |

Table 1: In Vitro Inhibitory Potency of this compound.

| Cell Line | Parameter | Value | Stimulus | Reference |

| Human HT-29 | EC50 | 23 nM | TNF-α/Z-VAD | [1][5] |

| Murine L929 | EC50 | 13 nM | TNF-α/Z-VAD | [1] |

| Human Cells | EC50 | 14-22 nM | TNF-induced necroptosis | [2] |

| Mouse Cells | EC50 | 14-22 nM | TNF-induced necroptosis | [2] |

Table 2: Cellular Efficacy of this compound in Necroptosis Assays.

| Parameter | Species | Dose | Route | Observation | Reference |

| Cmax | Mouse | 10 mg/kg | p.o. | Favorable profile | [1] |

| T1/2 | Mouse | 10 mg/kg | p.o. | Favorable profile | [1] |

| Bioavailability | Mouse | 10 mg/kg p.o. vs 2 mg/kg i.v. | p.o./i.v. | Favorable profile | [1] |

| Toxicity | Mouse | 25 mg/kg | p.o. (14 days) | No obvious toxicity | [1] |

Table 3: In Vivo Pharmacokinetic and Safety Profile of this compound.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 (e.g., Promega, BPS Bioscience)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO).

-

Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of ATP should be close to the Kₘ for RIPK1.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Caption: In Vitro RIPK1 Kinase Assay Workflow.

Cellular Necroptosis Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

HT-29 or L929 cells

-

Cell culture medium

-

TNF-α

-

z-VAD-FMK (pan-caspase inhibitor)

-

Smac mimetic (for some cell lines like HT-29)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well opaque-walled plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by adding TNF-α (e.g., 20-40 ng/mL) and z-VAD-FMK (e.g., 20 µM). For HT-29 cells, a Smac mimetic (e.g., 100 nM) is also added.[1]

-

Incubate the plate for 8-24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Caption: Cellular Necroptosis Assay Workflow.

Western Blot Analysis of RIPK1, RIPK3, and MLKL Phosphorylation

This method is used to detect the phosphorylation status of the key proteins in the necroptosis pathway.

Materials:

-

HT-29 cells

-

This compound

-

TNF-α, z-VAD-FMK, Smac mimetic

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-p-RIPK3 (S227), anti-RIPK3, anti-p-MLKL (S358), anti-MLKL, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed HT-29 cells and treat with this compound and necroptotic stimuli as described in the cellular necroptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model is used to evaluate the in vivo efficacy of this compound in a systemic inflammation model.

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

This compound

-

Vehicle solution

-

Rectal thermometer

Procedure:

-

Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice.[1]

-

After a short pre-treatment period (e.g., 15-30 minutes), inject a lethal dose of murine TNF-α (e.g., 6 µg per mouse, i.v.).[2]

-

Monitor the survival of the mice over a period of 24-48 hours.

-

Measure the core body temperature of the mice at regular intervals using a rectal thermometer to assess hypothermia, a key feature of SIRS.

Conclusion

This compound is a highly potent and selective Type II inhibitor of RIPK1 kinase. Its mechanism of action involves the direct inhibition of RIPK1 autophosphorylation, which effectively blocks the downstream signaling cascade of necroptosis. The quantitative data from in vitro and cellular assays demonstrate its sub-nanomolar to low nanomolar potency. Furthermore, in vivo studies have shown its efficacy in mitigating TNF-α-induced systemic inflammation. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other RIPK1 inhibitors. The compelling preclinical profile of this compound positions it as a promising therapeutic candidate for the treatment of a variety of inflammatory and degenerative diseases driven by necroptosis.

References

- 1. Cell death assays [bio-protocol.org]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PK68 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer metastasis.[1][2] Central to this pathway are the receptor-interacting protein kinases (RIPKs) and the pseudokinase mixed lineage kinase domain-like protein (MLKL).[2][3] This guide delves into the function and mechanism of PK68, a potent and selective small-molecule inhibitor of RIPK1, a key upstream kinase in the necroptosis cascade.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is an orally active and specific type II inhibitor of receptor-interacting kinase 1 (RIPK1).[4][5][6] Its inhibitory action on RIPK1 kinase activity is highly potent, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1][7]

Quantitative Efficacy of this compound

The potency of this compound has been quantified across various in vitro and cellular assays. The following table summarizes the key efficacy data for this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (RIPK1 Kinase Activity) | ~90 nM | In vitro kinase assay | [4][5][6] |

| EC50 (TNF-induced Necroptosis) | 23 nM | Human cells | [4][6] |

| EC50 (TNF-induced Necroptosis) | 13 nM | Mouse cells | [4][6] |

| EC50 (RIPK1-dependent Necroptosis) | 14-22 nM | Human and mouse cells | [1][7] |

Mechanism of Action: Inhibition of the Necroptotic Signaling Cascade

This compound exerts its anti-necroptotic effects by directly targeting and inhibiting the kinase activity of RIPK1.[1][7] This inhibition prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. The inhibition of this core necrosome complex formation, in turn, blocks the phosphorylation and activation of the downstream effector, MLKL.[4][7][8]

Upon activation, MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death.[3] By preventing the initial activation of RIPK1, this compound effectively halts this entire signaling cascade.[7][8] Docking studies have indicated that this compound functions as a type II inhibitor, binding to the DLG-out conformation of RIPK1.[9]

Signaling Pathway of Necroptosis and this compound Inhibition

The following diagram illustrates the necroptosis signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits necroptosis by targeting RIPK1 kinase activity.

Experimental Protocols

The investigation of this compound's function in necroptosis has employed several key experimental methodologies.

Cell Viability Assay to Measure Necroptosis

This assay is used to quantify the extent of cell death in response to a necroptotic stimulus in the presence or absence of this compound.

Protocol:

-

Cell Seeding: Plate cells (e.g., HT-29, L929, or bone marrow-derived macrophages) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with this compound: Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM) for 1 hour.[6]

-

Induction of Necroptosis: Induce necroptosis by adding a combination of stimuli such as TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK). For TLR3- and TLR4-mediated necroptosis, poly(I:C)/z-VAD and LPS/z-VAD can be used respectively.[7][8]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Quantification of Cell Viability: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Normalize the viability of treated cells to that of untreated control cells and plot the results to determine the EC50 of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the necroptosis pathway.

Protocol:

-

Cell Treatment: Treat cells (e.g., HT-29) with a necroptotic stimulus in the presence or absence of this compound (e.g., 100 nM) for a defined time.[6]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of RIPK1, RIPK3, and MLKL.

-

Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The complete abolishment of phosphorylation of RIPK1, RIPK3, and MLKL is expected with this compound treatment.[4][6]

Immunofluorescence for RIPK3 Puncta Formation

This method is used to visualize the formation of RIPK3-containing puncta, a hallmark of RIPK3 activation.

Protocol:

-

Cell Culture and Treatment: Grow cells (e.g., HT-29) on coverslips and treat them with a necroptotic stimulus with or without this compound (e.g., 100 nM).[6]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent such as Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against RIPK3.

-

Secondary Antibody and Imaging: After washing, incubate with a fluorescently labeled secondary antibody. Mount the coverslips on slides and visualize the cells using a fluorescence microscope. The prevention of RIPK3 puncta generation is indicative of this compound's inhibitory effect.[4][6]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.

Caption: A typical workflow for evaluating this compound's anti-necroptotic activity.

In Vivo Efficacy and Therapeutic Potential

Beyond its in vitro and cellular activities, this compound has demonstrated significant efficacy in preclinical in vivo models. It has been shown to ameliorate TNF-induced systemic inflammatory response syndrome (SIRS) and powerfully suppress tumor metastasis in mice.[1][4][7] Importantly, this compound exhibits a favorable pharmacokinetic profile and no obvious toxicity in mice, highlighting its potential for further therapeutic development.[4][7] These findings suggest that this compound could be a promising candidate for the development of new treatments for necroptosis-driven pathologies, including inflammatory disorders and cancer.[1][7]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. biocompare.com [biocompare.com]

- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

PK68: A Selective RIPK1 Kinase Inhibitor for Inflammatory Disorders and Cancer Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator of necroptosis, a form of regulated cell death implicated in a range of inflammatory diseases and cancer metastasis. PK68 is a potent, selective, and orally bioavailable small molecule inhibitor of RIPK1 kinase activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics targeting RIPK1-mediated pathologies.

Mechanism of Action

This compound is classified as a type II kinase inhibitor.[1][2][3][4] It selectively targets the ATP-binding pocket of RIPK1 in its inactive, DLG-out conformation.[1] This binding mode prevents the kinase from adopting its active state, thereby inhibiting its downstream signaling functions that lead to necroptosis.[1] Notably, this compound's inhibitory action is specific to the kinase activity of RIPK1 and does not interfere with its scaffolding functions, such as those involved in NF-κB activation.[1][5]

Quantitative Data

The inhibitory potency and cellular efficacy of this compound have been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Description | Reference |

| Human RIPK1 | ~90 | In vitro kinase assay measuring RIPK1 kinase activity. | [1][2][3][4][6] |

| Mouse RIPK1 | ~90 | In vitro kinase assay measuring RIPK1 kinase activity. | [1] |

| RIPK3 | >1000 | In vitro kinase assay measuring RIPK3 kinase activity. | [1][7] |

| TNIK | ~10,000 | Follow-up in vitro kinase assay after initial kinome scan. | [1][5] |

| TRKA | ~10,000 | Follow-up in vitro kinase assay after initial kinome scan. | [1][5] |

Table 2: Cellular Activity

| Cell Line | Assay | EC50 (nM) | Reference |

| Human HT-29 | TNF-induced necroptosis | 14-22 (specifically 23) | [1][2][8] |

| Mouse L929 | TNF-induced necroptosis | 14-22 (specifically 13) | [1][2][8] |

Table 3: Kinase Selectivity Profile

| Kinase | % Inhibition at 1000 nM | Reference |

| TRKA | >50 | [1][5] |

| TRKB | >50 | [1][5] |

| TRKC | >50 | [1][5] |

| TNIK | >50 | [1][5] |

| LIMK2 | >50 | [1][5] |

Note: this compound was evaluated against a panel of 369 kinases. The table lists the five kinases, other than RIPK1, that showed greater than 50% inhibition at a 1000 nM concentration of this compound. Subsequent IC50 determination for TNIK and TRKA revealed values of approximately 10,000 nM, indicating significantly lower potency against these off-target kinases compared to RIPK1.[1][5]

Signaling Pathways and Experimental Workflows

RIPK1 Signaling in Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for this compound.

Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The diagram below outlines a typical experimental workflow for characterizing a novel RIPK1 inhibitor like this compound.

Caption: A generalized experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and information inferred from the primary literature on this compound and related compounds.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 (e.g., from Promega, SignalChem)

-

Myelin Basic Protein (MBP) substrate

-

This compound or other test compounds

-

ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in Kinase Reaction Buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound solution.

-

Add 2.5 µL of a solution containing RIPK1 and MBP substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

TNF-induced Necroptosis Assay in HT-29 Cells

This cell-based assay measures the ability of this compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound or other test compounds

-

Human TNFα

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add an equal volume of CellTiter-Glo® reagent to each well, incubate for 10 minutes at room temperature, and measure the luminescence.

-

Calculate the percent cell viability for each concentration of this compound and determine the EC50 value.

Western Blot Analysis of Phosphorylated RIPK1, RIPK3, and MLKL

This assay is used to confirm that this compound inhibits the phosphorylation cascade of the necroptosis pathway.

Materials:

-

HT-29 cells

-

This compound

-

TNFα, SMAC mimetic, and z-VAD-fmk

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Seed HT-29 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour.

-

Induce necroptosis with TNFα, SMAC mimetic, and z-VAD-fmk for the indicated times (e.g., 4-8 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for RIPK3 Puncta Formation

This imaging-based assay visualizes the formation of the necrosome, which appears as distinct puncta in the cytoplasm.

Materials:

-

HT-29 cells grown on glass coverslips

-

This compound

-

TNFα, SMAC mimetic, and z-VAD-fmk

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-RIPK3

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed HT-29 cells on coverslips in a 24-well plate.

-

Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour.

-

Induce necroptosis for the indicated time (e.g., 6 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-RIPK3 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

In Vivo TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

This in vivo model assesses the ability of this compound to protect against lethal inflammation induced by a high dose of TNFα.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration

-

Recombinant murine TNFα

-

Sterile, endotoxin-free PBS

Procedure:

-

Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice.

-

After 30 minutes to 1 hour, challenge the mice with a lethal dose of TNFα (e.g., 20 mg/kg) via intravenous (i.v.) or i.p. injection.

-

Monitor the mice for signs of hypothermia and survival over a 24-hour period.

-

In separate cohorts, blood and tissues can be collected at various time points to measure cytokine levels and assess organ damage.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in mice. After oral administration, it is rapidly absorbed, reaching maximum plasma concentration (Tmax) at 0.5 hours. It exhibits good oral bioavailability.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration |

| Tmax (h) | 0.5 | Oral |

| Cmax (ng/mL) | Varies with dose | Oral |

| Half-life (t1/2, h) | Varies with dose and formulation | Oral / IV |

| Bioavailability (%) | Favorable | Oral |

Note: Specific values for Cmax, half-life, and bioavailability are dose-dependent and can be influenced by the formulation. The provided information is based on the general findings reported for this compound.

Conclusion

This compound is a potent and selective RIPK1 kinase inhibitor with a well-defined mechanism of action. It effectively blocks necroptosis in cellular and in vivo models of inflammation. The comprehensive data and detailed protocols presented in this guide underscore the potential of this compound as a valuable research tool and a promising therapeutic candidate for the treatment of inflammatory disorders and cancer metastasis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RIPK1 Kinase Enzyme System [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. researchgate.net [researchgate.net]

The Role of PK68 in Necroptotic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PK68 is a potent, selective, and orally active small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary role in cell death is the specific inhibition of necroptosis, a regulated form of necrosis. By directly targeting the kinase activity of RIPK1, this compound effectively blocks the core signaling pathway that leads to necroptotic cell death.[2][3] This mechanism confers significant therapeutic potential for conditions where necroptosis is a key pathological driver, including inflammatory disorders and cancer metastasis.[1][2][3] This document provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction to Necroptosis

Necroptosis is a programmed, caspase-independent form of cell death that is morphologically similar to necrosis but genetically regulated.[3][4] It is a pro-inflammatory process initiated in response to stimuli such as TNF-α, Toll-like receptor (TLR) ligands, or viral infections, particularly when the primary apoptotic pathway is inhibited.[2] The core of the necroptosis signaling cascade involves three key proteins:

-

RIPK1 (Receptor-Interacting Protein Kinase 1): An apical kinase that acts as a crucial sensor and transducer of death signals.[4]

-

RIPK3 (Receptor-Interacting Protein Kinase 3): A downstream kinase activated by RIPK1.

-

MLKL (Mixed Lineage Kinase Domain-Like Pseudokinase): The terminal effector protein, which is phosphorylated by activated RIPK3.[3]

Upon activation, these proteins assemble into a complex known as the "necrosome." Activated MLKL translocates to the plasma membrane, where it oligomerizes and forms pores, leading to membrane rupture, release of cellular contents, and a potent inflammatory response.[5] Dysregulation of this pathway is implicated in inflammatory diseases, neurodegeneration, and cancer metastasis.[3]

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

Mechanism of Action

This compound is a type II inhibitor that specifically targets the kinase function of RIPK1.[1] Its mechanism involves directly binding to RIPK1 and blocking its catalytic activity. This action occurs at the apex of the necroptotic cascade and results in the following key downstream effects:

-

Inhibition of Necrosome Formation: By inactivating RIPK1, this compound prevents the recruitment and subsequent phosphorylation-dependent activation of RIPK3.

-

Blockade of Downstream Signaling: The inhibition of RIPK1 and RIPK3 activation prevents the phosphorylation of MLKL.[1][2]

-

Suppression of Cell Death: Without phosphorylated MLKL, pore formation at the plasma membrane is averted, and the cell is protected from necroptotic death.[1]

Treatment with this compound has been shown to completely abolish the phosphorylation of RIPK1, RIPK3, and MLKL following necroptotic stimuli and prevent the formation of RIPK3 puncta, which are hallmarks of necrosome assembly.[1]

Quantitative Data: In Vitro and Cellular Activity

The potency and selectivity of this compound have been quantified across various assays. The data below highlights its efficacy as a RIPK1 inhibitor.

| Parameter | Target/Assay | Species | Value | Reference(s) |

| IC50 | RIPK1 Kinase Activity | - | ~90 nM | [1] |

| EC50 | TNF-induced Necroptosis | Human (HT-29 cells) | 14-23 nM | [1][2] |

| EC50 | TNF-induced Necroptosis | Mouse | 13-22 nM | [1][2] |

Quantitative Data: In Vivo Efficacy and Pharmacokinetics

This compound demonstrates significant efficacy and favorable properties in preclinical animal models.

| Model / Parameter | Dosing | Species | Key Outcome | Reference(s) |

| TNF-α-induced SIRS | 1 mg/kg (i.p.) | Mouse | Provided strong protection against lethal shock and inflammation. | [1] |

| Cancer Metastasis (B16/F10) | 5 mg/kg (i.v.) | Mouse | Significantly repressed lung carcinoma cell metastasis. | [1][2] |

| Pharmacokinetics | 25 mg/kg (p.o., 14 days) | Mouse | Exhibited a favorable pharmacokinetic profile with no obvious toxicity. | [1] |

Visualizing the Core Signaling Pathway and Experimental Logic

Diagrams generated using Graphviz provide a clear visual representation of the biological and experimental frameworks related to this compound.

Caption: this compound inhibits the TNF-α-induced necroptosis signaling pathway.

Caption: Workflow for evaluating the inhibitory effect of this compound on necroptosis.

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to characterize this compound.

Necroptosis Induction and Inhibition Assay (Cell Viability)

This protocol is designed to quantify the protective effect of this compound against induced necroptosis in a cellular context.

-

Cell Culture: Human HT-29 or murine L929 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated for 1-2 hours with a serial dilution of this compound or DMSO as a vehicle control.

-

Necroptosis Induction: To induce necroptosis, cells are treated with a cocktail containing:

-

TNF-α (e.g., 20-40 ng/mL) to engage the death receptor.

-

A Smac mimetic (e.g., 100 nM Birinapant/SM-164) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).

-

A pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to block apoptosis and channel the signaling toward necroptosis.[6]

-

-

Incubation: Plates are incubated for 24-30 hours.

-

Viability Measurement: Cell viability is determined by measuring intracellular ATP levels using a luminescent assay kit (e.g., CellTiter-Glo®). Luminescence is read on a plate reader, and data is normalized to DMSO-treated controls to calculate the EC50 value of this compound.

Western Blot Analysis of Necroptotic Signaling

This method assesses the phosphorylation status of key proteins in the necroptosis pathway.

-

Cell Treatment: Cells are cultured in 6-well plates and treated with this compound and necroptotic stimuli as described in section 5.1, typically for a shorter duration (e.g., 8 hours) to capture peak signaling.

-

Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.[6]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies specific for phosphorylated RIPK1 (Ser166), phosphorylated RIPK3 (Ser227), and phosphorylated MLKL (Ser358). Antibodies for total RIPK1, RIPK3, MLKL, and a housekeeping protein (e.g., GAPDH) are used as loading controls.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of RIPK1.

-

Reaction Setup: Recombinant human RIPK1 protein is incubated with varying concentrations of this compound or DMSO in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by adding a substrate (e.g., Myelin Basic Protein, MBP) and ATP. The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.

-

Activity Measurement: The amount of ATP consumed is measured using a luminescence-based kinase assay kit (e.g., ADP-Glo™). This system quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: Luminescence data is used to calculate the percentage of kinase inhibition at each this compound concentration, from which the IC50 value is determined.

Therapeutic Potential and Future Directions

The potent and specific inhibition of RIPK1-mediated necroptosis positions this compound as a valuable therapeutic candidate and research tool.

-

Inflammatory Diseases: By blocking a key pro-inflammatory cell death pathway, this compound has strong potential for treating conditions like systemic inflammatory response syndrome (SIRS), inflammatory bowel disease, and ischemia-reperfusion injury.[1]

-

Cancer Metastasis: Emerging evidence suggests that necroptosis can play a role in promoting cancer metastasis.[2][3] this compound's ability to repress metastasis in preclinical models highlights its potential as an anti-cancer therapeutic, possibly by modulating the tumor microenvironment.[1][2]

Future research should focus on fully elucidating the role of RIPK1 kinase activity in different disease contexts to optimize the clinical application of inhibitors like this compound. Further studies on its long-term safety, efficacy in a broader range of disease models, and potential for combination therapies will be crucial for its translation to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

PK68: A Technical Guide to a Novel RIPK1 Inhibitor for Inflammatory Response Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated inflammatory cascade. A key signaling pathway implicated in the pathogenesis of SIRS is necroptosis, a form of programmed necrosis mediated by Receptor-Interacting Protein Kinase 1 (RIPK1). PK68 is a potent and selective, type II inhibitor of RIPK1 kinase activity, demonstrating significant therapeutic potential in preclinical models of TNF-α-induced SIRS. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its interaction with key inflammatory signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the kinase activity of RIPK1. By inhibiting RIPK1, this compound effectively blocks the necroptotic signaling cascade, a critical pathway in TNF-α-mediated inflammation and cell death. Its high selectivity and favorable pharmacokinetic profile make it a promising candidate for the treatment of inflammatory diseases.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₄O₃S |

| Molecular Weight | 424.52 g/mol |

| CAS Number | 2173556-69-7 |

Mechanism of Action: Inhibition of the Necroptosis Pathway

This compound functions as a selective inhibitor of RIPK1 kinase activity. In the presence of inflammatory stimuli such as TNF-α, RIPK1 is activated and phosphorylates downstream targets, leading to the formation of the necrosome complex with RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL). This cascade culminates in the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, leading to membrane rupture and lytic cell death known as necroptosis. This compound binds to RIPK1 and prevents its autophosphorylation and subsequent activation of the downstream signaling cascade.

Unveiling the Molecular Target of PK68: A Technical Guide to a Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target of the small molecule inhibitor, PK68. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize this potent inhibitor of necroptosis.

The Molecular Target of this compound: Receptor-Interacting Kinase 1 (RIPK1)

Extensive research has unequivocally identified Receptor-Interacting Kinase 1 (RIPK1) as the direct molecular target of the this compound inhibitor.[1][2] this compound is a potent and selective, orally active inhibitor of the kinase activity of RIPK1.[1][2] This inhibition effectively blocks the signaling pathway of necroptosis, a form of regulated cell death implicated in various inflammatory diseases and cancer metastasis.[1][2]

This compound is classified as a type II kinase inhibitor .[1] This classification is based on its specific mechanism of binding to RIPK1. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound stabilize an inactive conformation. A molecular docking study predicts that this compound binds to the "DLG-out" conformation of RIPK1, a hallmark of type II inhibition.[1] This specific binding mode involves the inhibitor occupying a hydrophobic pocket adjacent to the ATP-binding site, thereby preventing the kinase from adopting its active state. The docking model suggests that the N-acetamide group of this compound acts as a hinge binder, forming a crucial hydrogen bond with the backbone of Met95 in the hinge region of RIPK1. Additionally, the carbamic acid head group of this compound is predicted to form a hydrogen bond with the backbone amide of Asp156 within the DLG motif.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound as a RIPK1 inhibitor has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Assay Type | Target/Process | Cell Line | Value | Reference |

| In Vitro Kinase Assay | RIPK1 Kinase Activity | - | IC50: ~90 nM | [1] |

| Cellular Necroptosis Assay | TNF-induced necroptosis | HT-29 (human) | EC50: 23 nM | |

| Cellular Necroptosis Assay | TNF-induced necroptosis | Mouse fibroblasts | EC50: 13 nM |

Table 2: Kinase Selectivity Profile of this compound

This compound has demonstrated a high degree of selectivity for RIPK1. In a kinase panel screen against 369 other kinases, this compound showed minimal off-target activity.[3]

| Kinase Target | % Inhibition at 1 µM | Reference |

| RIPK1 | >90% | [1] |

| RIPK3 | No significant inhibition | [1] |

| Other Kinases (panel of 369) | Minimal inhibition | [3] |

Signaling Pathway of RIPK1-Mediated Necroptosis and this compound Inhibition

The following diagram illustrates the signaling cascade leading to necroptosis and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro RIPK1 Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the kinase activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 (e.g., expressed in Sf9 insect cells)[4]

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA, 0.5 mM DTT)

-

[γ-³³P]-ATP

-

This compound inhibitor (or other test compounds)

-

Phosphoric acid (0.5%)

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant RIPK1, and the substrate (MBP).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 120 minutes) at room temperature.[5]

-

Stop the reaction by adding phosphoric acid.[5]

-

Spot an aliquot of the reaction mixture onto filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[5]

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Cellular Necroptosis Assay in HT-29 Cells

This assay measures the ability of this compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Human TNF-α

-

This compound inhibitor

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit[9][10][11]

-

Luminometer

Procedure:

-

Seed HT-29 cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 1 hour.

-

Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[3][8]

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[9][11]

-

Mix the contents on an orbital shaker to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of cell viability.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the control wells and determine the EC50 value.

Workflow Diagram:

Western Blot Analysis of RIPK1 Phosphorylation

This method is used to assess the phosphorylation status of RIPK1 in cells as a direct measure of its activation and the inhibitory effect of this compound.

Materials:

-

HT-29 cells

-

Reagents for inducing necroptosis (TNF-α, Smac mimetic, z-VAD-FMK)

-

This compound inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HT-29 cells with the necroptosis-inducing cocktail in the presence or absence of this compound as described in the cellular necroptosis assay.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Quantify the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is a potent and selective type II inhibitor of RIPK1 kinase, a key regulator of the necroptotic cell death pathway. Its ability to effectively block necroptosis in cellular and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases and cancer metastasis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other RIPK1 inhibitors. Further studies, including the determination of a co-crystal structure of this compound in complex with RIPK1, would provide even greater insight into its precise binding mechanism and aid in the development of next-generation inhibitors.

References

- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. origene.com [origene.com]

- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OUH - Protocols [ous-research.no]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

The Role of PK68 in Attenuating TNF-Induced Systemic Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the pathogenesis of systemic inflammatory response syndrome (SIRS), a life-threatening condition characterized by a dysregulated inflammatory cascade. The receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in TNF-induced inflammatory signaling and a promising therapeutic target. This technical guide provides an in-depth analysis of PK68, a potent and selective RIPK1 inhibitor, and its role in mitigating TNF-induced systemic inflammation. We will detail the mechanism of action of this compound, present quantitative data from preclinical studies, outline key experimental protocols for its evaluation, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to TNF-α Signaling and the Role of RIPK1

TNF-α exerts its biological effects by binding to its receptors, primarily TNFR1, initiating a cascade of intracellular signaling events.[1] This can lead to the activation of pro-survival pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive the expression of inflammatory genes.[2][3] Alternatively, under certain conditions, TNF-α can trigger programmed cell death pathways, including apoptosis and necroptosis.[2]

RIPK1 is a key upstream kinase that acts as a scaffold and catalytic protein in the TNFR1 signaling complex.[4] Its kinase activity is crucial for the induction of necroptosis, a form of regulated necrosis, and for amplifying inflammatory responses.[4][5] Inhibition of RIPK1 kinase activity presents a compelling therapeutic strategy to block both TNF-mediated cell death and inflammation.[6]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1.[5] It has been identified as a potent inhibitor of RIPK1-dependent necroptosis and has shown significant efficacy in preclinical models of TNF-induced systemic inflammatory response syndrome.[7]

In Vitro Activity:

-

Inhibition of TNF-induced necroptosis: this compound demonstrates high potency in inhibiting TNF-induced necroptosis in both human and mouse cell lines, with EC50 values of 23 nM and 13 nM, respectively.[8]

-

RIPK1 Kinase Inhibition: this compound is a selective inhibitor of RIPK1 kinase activity, with an IC50 value of approximately 90 nM.[8]

Quantitative Data on the Efficacy of this compound in a TNF-Induced SIRS Model

Preclinical studies in a murine model of TNF-induced SIRS have demonstrated the protective effects of this compound.[7] The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Survival and Body Temperature in TNF-Induced SIRS

| Treatment Group | Dose | Survival Rate (%) | Mean Body Temperature (°C) at 6h post-TNF |

| Vehicle | - | 0 | ~30.5 |

| This compound | 1 mg/kg | 80 | ~35.0 |

Data extracted from a study where C57BL/6 mice were administered vehicle or this compound 15 minutes prior to intravenous injection of mouse TNF-α (6 µg per mouse).[7]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in TNF-Induced SIRS

| Treatment Group | Dose | Serum IL-1β Concentration (pg/mL) |

| Normal Control | - | ~50 |

| Vehicle + TNF-α | - | ~450 |

| This compound + TNF-α | 1 mg/kg | ~150 |

Data represents mean serum concentrations 4 hours after TNF-α administration.[7]

Table 3: Histological Assessment of Colon Damage in TNF-Induced SIRS

| Treatment Group | Histological Findings in Colon Tissue |

| Normal Control | Intact epithelial layer, normal crypt architecture. |

| Vehicle + TNF-α | Severe epithelial damage, loss of crypts, significant inflammatory cell infiltration. |

| This compound + TNF-α | Markedly reduced epithelial damage and inflammatory infiltration compared to the vehicle group. |

Histological analysis was performed on colon tissues 4 hours after TNF-α administration.[7]

Signaling Pathways and Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK1. This intervention blocks the downstream signaling cascades that lead to necroptosis and the amplification of inflammatory responses.

Caption: TNF-α signaling cascade and the inhibitory action of this compound on RIPK1.

Experimental Protocols

In Vivo TNF-Induced SIRS Model

This protocol describes the induction of systemic inflammatory response syndrome in mice using TNF-α.

-

Animals: C57BL/6 mice (8-10 weeks old) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and PEG300). A dose of 1 mg/kg is administered via intraperitoneal (i.p.) injection 15 minutes prior to TNF-α challenge.[7] The vehicle control group receives an equivalent volume of the vehicle.

-

TNF-α Challenge: Recombinant mouse TNF-α is diluted in sterile phosphate-buffered saline (PBS). A dose of 6 µg per mouse is administered via intravenous (i.v.) injection into the tail vein.[7]

-

Monitoring:

-

Survival: Survival is monitored for at least 48 hours post-TNF-α injection.

-

Body Temperature: Rectal temperature is measured at baseline and at regular intervals (e.g., every 2 hours) for up to 12 hours post-TNF-α injection.

-

-

Sample Collection: At a predetermined time point (e.g., 4 hours post-TNF-α), mice are euthanized.

-

Blood: Blood is collected via cardiac puncture, and serum is separated by centrifugation for cytokine analysis.

-

Tissues: Organs such as the colon are harvested and fixed in 10% neutral buffered formalin for histological analysis.

-

Caption: Experimental workflow for the in vivo TNF-induced SIRS model.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines

This protocol outlines the measurement of pro-inflammatory cytokines in mouse serum.

-

Reagents and Materials:

-

Mouse IL-1β ELISA kit (or other cytokines of interest).

-

Microplate reader.

-

Wash buffer (PBS with 0.05% Tween-20).

-

Assay diluent.

-

Substrate solution.

-

Stop solution.

-

-

Procedure:

-

Plate Preparation: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

-

Standard Curve: A standard curve is prepared by performing serial dilutions of the recombinant cytokine standard provided in the kit.

-

Sample Incubation: Serum samples (diluted as necessary) and standards are added to the wells and incubated for 2 hours at room temperature. The plate is then washed.

-

Detection Antibody: A biotinylated detection antibody is added to each well and incubated for 1 hour at room temperature, followed by a wash step.

-

Enzyme Conjugate: Streptavidin-HRP (or equivalent) is added and incubated for 30 minutes at room temperature, followed by a final wash.

-

Substrate Reaction: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

-

Measurement: The reaction is stopped with a stop solution, and the optical density is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Histological Analysis of Colon Tissue

This protocol details the preparation and staining of colon tissue for histological evaluation.

-

Tissue Processing:

-

Fixed colon tissues are dehydrated through a graded series of ethanol solutions.

-

Tissues are cleared in xylene and embedded in paraffin.

-

-

Sectioning: 5 µm thick sections are cut using a microtome and mounted on glass slides.

-

Hematoxylin and Eosin (H&E) Staining:

-

Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Slides are stained with hematoxylin to stain cell nuclei blue/purple.

-

Slides are then counterstained with eosin to stain the cytoplasm and extracellular matrix pink/red.

-

-

Microscopy: Stained sections are dehydrated, cleared, and coverslipped. The slides are then examined under a light microscope to assess tissue morphology, including epithelial integrity, crypt architecture, and the extent of inflammatory cell infiltration.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively available in the public domain. However, studies on other selective RIPK1 inhibitors can provide some context for drug development professionals. For instance, the RIPK1 inhibitor GSK2982772 has been shown to have approximately linear pharmacokinetics over a range of doses in healthy volunteers.[9] It achieved greater than 90% target engagement over a 24-hour period with twice-daily dosing.[9] this compound is reported to have favorable pharmacokinetic properties, but further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Conclusion

This compound is a promising, potent, and selective RIPK1 inhibitor that demonstrates significant protective effects in a preclinical model of TNF-induced systemic inflammatory response syndrome. By inhibiting RIPK1 kinase activity, this compound effectively reduces mortality, ameliorates hypothermia, decreases the production of pro-inflammatory cytokines, and mitigates tissue damage. The data and protocols presented in this technical guide provide a solid foundation for further research into this compound and other RIPK1 inhibitors as a novel therapeutic strategy for the treatment of inflammatory diseases characterized by excessive TNF-α signaling. Further investigation into the detailed pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its potential clinical development.

References

- 1. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. [genscript.com.cn]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on PK68 and RIPK1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The document covers the core mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for studying this compound and its effects on RIPK1 signaling pathways, particularly in the context of necroptosis.

Core Concepts: this compound and RIPK1 Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways.[1] A key function of RIPK1 is its role in initiating necroptosis, a form of regulated necrosis, through the formation of a "necrosome" complex with RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] Dysregulation of the RIPK1 signaling pathway is implicated in a variety of inflammatory and neurodegenerative diseases, as well as in cancer metastasis, making it a compelling target for therapeutic intervention.[2][3]

This compound is a potent, orally active, and specific type II inhibitor of RIPK1.[4][5] It has been shown to effectively block RIPK1 kinase activity, thereby inhibiting necroptosis and demonstrating protective effects in preclinical models of inflammatory disease and cancer metastasis.[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 | RIPK1 Kinase Activity | ~90 nM | [2][4][5][6] |

| EC50 | TNF-induced Necroptosis (Human HT-29 cells) | 23 nM | [2][5][7] |

| EC50 | TNF-induced Necroptosis (Mouse L929 cells) | 13 nM | [2][5][7] |

| EC50 | TNF-induced Necroptosis (Mouse Embryonic Fibroblasts) | 0.95 µM (for parent compound PK6) | [2] |

| EC50 | TNF-induced Necroptosis (Human Leukemia U937 cells) | 1.33 µM (for parent compound PK6) | [2] |

Table 2: Kinase Selectivity of this compound

This compound was evaluated for its selectivity against a panel of 369 kinases. While the full dataset is not publicly available, it was reported to be a reasonably selective inhibitor of RIPK1.

| Kinase Target | Inhibition at 1 µM | IC50 | Notes | Reference(s) |

| RIPK3 | No effect | > 1000 nM | This compound does not inhibit RIPK3 kinase activity. | [2] |

| TRKA, TRKB, TRKC, TNIK, LIMK2 | >50% | Not specified | Initial screen identified these as potential off-targets. | |

| TNIK, TRKA | Not very active | ~10,000 nM | Follow-up studies showed weak inhibition. |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Model | Administration Route | Dosage | Outcome | Reference(s) |

| TNFα-induced lethal shock/SIRS | Intraperitoneal (i.p.) | 1 mg/kg | Provided effective protection. | [5] |

| Tumor Metastasis | Intravenous (i.v.) | 5 mg/kg | Attenuated tumor cell transmigration and suppressed metastasis. | [5] |

| Toxicity Study | Oral gavage | 25 mg/kg (daily for 7 days) | No obvious toxicity observed. | [5] |

| Pharmacokinetic Study | i.v. and p.o. | 2 mg/kg (i.v.), 10 mg/kg (p.o.) | Exhibited a favorable pharmacokinetic profile. | [5] |

Signaling Pathways and Mechanisms of Action

RIPK1-Mediated Necroptosis Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade and the point of intervention for this compound. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is activated. In the absence of active Caspase-8, activated RIPK1 recruits and phosphorylates RIPK3. This leads to the formation of the necrosome complex, which then recruits and phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death.

Caption: RIPK1-mediated necroptosis pathway and this compound's point of inhibition.

Mechanism of this compound Action

This compound acts as a type II inhibitor of RIPK1, binding to an allosteric site and stabilizing the kinase in an inactive conformation. This prevents the autophosphorylation of RIPK1, which is a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome.[2] By blocking this cascade at its inception, this compound effectively prevents the phosphorylation of RIPK3 and MLKL, thereby inhibiting necroptotic cell death.[3][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.

In Vitro RIPK1 Kinase Activity Assay

This protocol is based on the ADP-Glo™ Kinase Assay format, which measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 of this compound against RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a white-walled microplate, add the kinase reaction buffer, recombinant RIPK1 enzyme, and the kinase substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro RIPK1 kinase activity assay.

Cellular Necroptosis Assay

This protocol describes the induction of necroptosis in a cell line (e.g., HT-29 human colon adenocarcinoma cells) and the assessment of this compound's protective effect.

Objective: To determine the EC50 of this compound for the inhibition of TNF-induced necroptosis.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum and antibiotics

-

Human TNF-α

-

SMAC mimetic (e.g., Birinapant or LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom, white-walled plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the diluted this compound or vehicle control for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percent cell viability for each this compound concentration and determine the EC50 value.

Western Blot Analysis of Necroptotic Signaling

Objective: To confirm that this compound inhibits the phosphorylation of RIPK1, RIPK3, and MLKL in cells undergoing necroptosis.

Materials:

-

Cells susceptible to necroptosis (e.g., L929 or HT-29)

-

Necroptosis-inducing agents (TNF-α, SMAC mimetic, z-VAD-FMK)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with necroptosis-inducing agents in the presence or absence of this compound for a specified time (e.g., 4-8 hours).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-